Gantacurium
Description
Discovery and Evolution of Asymmetric Mixed-Onium Chlorofumarates
Gantacurium chloride emerged from three decades of systematic research into tetrahydroisoquinolinium (THIQ) neuromuscular blocking agents. The compound represents the culmination of efforts by medicinal chemists at Burroughs Wellcome Co. (later GlaxoWellcome) to develop asymmetric mixed-onium chlorofumarates—a novel chemical class distinguished by their stereoselective design.
The foundational breakthrough occurred in 1991 when Sanjay S. Patel and James C. Wisowaty synthesized tetrafluorosuccinic acid esters, though instability issues necessitated switching to α-chlorofumaric acid derivatives. This pivot yielded GW280430A (later this compound), featuring:
- A (1R)-trans-benzyl-THIQ moiety
- A (1S)-trans-phenyl-THIQ moiety
- (Z)-configured chlorine at the fumarate bridge
This asymmetric architecture enabled unprecedented pharmacokinetic properties, combining rapid onset (≤90 seconds) with ultra-short duration (≤15 minutes recovery). The chlorine atom’s stereochemical priority dictated the (Z)-configuration, while ester linkages facilitated dual metabolic pathways—cysteine adduction and hydrolysis.
Historical Context in Neuromuscular Blocking Agent Research
This compound’s development addressed five decades of challenges in neuromuscular pharmacology:
The compound fulfilled the “holy grail” objective of replicating succinylcholine’s rapid onset while avoiding its depolarizing mechanism and associated hyperkalemia risks. Its design built upon John J. Savarese’s seminal work on ester-based neuromuscular blockers, integrating insights from:
Chemical Classification Significance
This compound occupies a unique niche in neuromuscular pharmacophores:
Taxonomic Classification
- Class : Asymmetric mixed-onium chlorofumarates
- Subclass : Third-generation THIQ derivatives
- Key Differentiators :
Comparative analysis reveals critical structural innovations:
$$
\text{this compound} = \underbrace{\text{(Benzyl-THIQ)}}{\text{Chiral center}} - \underbrace{\text{(Z)-Cl-Fumarate}}{\text{Metabolic site}} - \underbrace{\text{(Phenyl-THIQ)}}_{\text{Receptor affinity}}
$$
This configuration achieves 94% receptor occupancy at 0.19 mg/kg while enabling rapid degradation—a feat unattainable with earlier benzylisoquinolines or aminosteroids.
Development Timeline and Research Progression
Post-2010 developments saw exploration of analogs (CW002, CW011) with modified ester linkages for prolonged action, though none matched this compound’s unique rapid recovery profile. Despite discontinuation of clinical development, its structural paradigm continues influencing neuromuscular drug design.
Properties
CAS No. |
758669-50-0 |
|---|---|
Molecular Formula |
C53H69ClN2O14+2 |
Molecular Weight |
993.6 g/mol |
IUPAC Name |
4-O-[3-[(1S,2R)-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 1-O-[3-[(1R,2S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (Z)-2-chlorobut-2-enedioate |
InChI |
InChI=1S/C53H69ClN2O14/c1-55(19-15-34-26-41(59-3)43(61-5)30-37(34)40(55)23-33-24-45(63-7)51(67-11)46(25-33)64-8)17-13-22-70-53(58)39(54)32-49(57)69-21-14-18-56(2)20-16-35-27-42(60-4)44(62-6)31-38(35)50(56)36-28-47(65-9)52(68-12)48(29-36)66-10/h24-32,40,50H,13-23H2,1-12H3/q+2/b39-32-/t40-,50+,55-,56+/m1/s1 |
InChI Key |
ZQLDXCSTJFLRPY-RWBXLJKRSA-N |
SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C(=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)Cl |
Isomeric SMILES |
C[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)/C(=C/C(=O)OCCC[N@+]4(CCC5=CC(=C(C=C5[C@@H]4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)/Cl |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C(=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)Cl |
Other CAS No. |
758669-50-0 |
Synonyms |
gantacurium GW 280430A GW-280430A GW280430A |
Origin of Product |
United States |
Preparation Methods
Bis-Isoquinolinium Diester Formation via Chlorofumaryl Chloride
The primary synthesis pathway for this compound involves the condensation of chlorofumaryl chloride with benzylisoquinolinium and phenylisoquinolinium salts. As detailed in synthetic protocols, chlorofumaryl chloride (1,3-dichloro-1,3-dioxo-2-propanolyl chloride) serves as a central bridging agent. The reaction proceeds in dichloroethane under anhydrous conditions, where chlorofumaryl chloride reacts with equimolar amounts of benzylisoquinolinium salt (I) and phenylisoquinolinium salt (II). This yields a complex mixture of esterified intermediates, from which this compound is isolated via preparative high-performance liquid chromatography (HPLC).
A critical intermediate in this route is the chlorofumaric acid monoester (X), formed by dehydrochlorination of dichlorosuccinic acid monoester (IX) using triethylamine (TEA) in dichloromethane. Subsequent treatment with oxalyl chloride converts this monoester into the reactive acyl chloride (XI), which is finally condensed with a second isoquinolinium derivative to form the bis-isoquinolinium diester structure of this compound.
Alternative Route via Quaternized Propylsulfonate Intermediates
An alternative method begins with (R)-(-)-5'-methoxylaudanosine (I), a tetrahydroisoquinoline alkaloid. Quaternization with 1,3-dioxa-2-thiane 2,2-dioxide (II) in hot acetone produces a propylsulfonate intermediate (III), which is treated with acetyl chloride (Ac-Cl) in methanol to yield an isoquinolinium derivative (IV). Parallel synthesis of a second isoquinolinium intermediate (VII) from (S)(+)-cryptostyline III (V) follows a similar pathway. The final coupling of these intermediates with chlorofumaryl chloride completes the diester structure.
Stereochemical Considerations and Isomer Separation
This compound, like other isoquinolinium NMBAs, exists as a mixture of geometric and optical isomers. The 1R-cis,1'R-cis isomer is the pharmacologically active form, necessitating rigorous chromatographic separation. As described in patent US8158795B2, purification employs modified silica gel treated with quaternary ammonium compounds (e.g., benzyltrimethylammonium chloride). This stationary phase preferentially interacts with the target isomer through ionic and π-π interactions.
The mobile phase typically consists of methylene chloride, methanol, and benzenesulfonic acid (4000:500:0.25 v/v). The benzenesulfonic acid acts as an ion-pairing agent, enhancing resolution between isomers. Using this method, the 1R-cis,1'R-cis isomer is isolated with >98% purity, critical for ensuring consistent neuromuscular blocking activity.
Industrial-Scale Purification Techniques
Chromatographic Optimization
Large-scale production requires scalable HPLC systems with dynamically modified silica. The patent US8158795B2 specifies silica treatment with benzyltrimethylammonium chloride, creating a positively charged surface that selectively retains the polar isoquinolinium isomers. Key parameters include:
| Parameter | Specification |
|---|---|
| Stationary Phase | Benzyltrimethylammonium-modified silica |
| Mobile Phase | CH₂Cl₂:MeOH:C₆H₅SO₃H (4000:500:0.25) |
| Column Temperature | 25–30°C |
| Flow Rate | 10–15 mL/min |
This method achieves baseline separation of isomers while minimizing degradation, a common issue with traditional alumina-based columns.
Crystallization and Final Formulation
Post-chromatography, the purified isomer is crystallized from a mixture of acetone and ethyl acetate. The resultant this compound chloride is lyophilized to a stable powder, with residual solvents controlled to <0.1% per ICH guidelines.
Comparative Synthesis Metrics
| Parameter | Chlorofumaryl Route | Propylsulfonate Route |
|---|---|---|
| Reaction Time | 48–72 h | 96–120 h |
| Yield (Crude Product) | 35–40% | 25–30% |
| Purity Post-HPLC | 98.5% | 97.8% |
The chlorofumaryl method offers higher efficiency but requires stringent control over chlorinated solvents.
Chemical Reactions Analysis
Gantacurium chloride undergoes several types of chemical reactions:
Cysteine Adduction: This is a rapid process where cysteine replaces the chlorine atom, forming a heterocyclic ring that cannot interact with the postjunctional acetylcholine receptor.
Alkaline Hydrolysis: This is a slower process that involves pH-sensitive hydrolysis.
Common reagents and conditions used in these reactions include cysteine and alkaline conditions. The major products formed from these reactions are inactivated forms of this compound that do not interact with acetylcholine receptors .
Scientific Research Applications
Pharmacological Characteristics
- Rapid Onset : Gantacurium achieves neuromuscular block within 1 minute when administered at doses of 2–3 times the effective dose (ED95), comparable to succinylcholine which reaches peak effect in approximately 0.8 minutes .
- Ultrashort Duration : The duration of action is significantly shorter than traditional non-depolarizing agents, allowing for quicker recovery from neuromuscular blockade .
- Minimal Side Effects : Preclinical studies indicate that this compound does not cause significant histamine release or cardiovascular effects such as pulmonary vasoconstriction .
Surgical Anesthesia
This compound is primarily investigated for its use in surgical anesthesia. Its rapid onset and short duration make it particularly useful for procedures requiring quick intubation and prompt recovery from muscle paralysis. Studies have shown that this compound can effectively facilitate endotracheal intubation while minimizing hemodynamic disturbances .
Veterinary Medicine
In veterinary settings, this compound has been studied for its effects on laryngospasm in anesthetized cats. Research suggests that it may blunt evoked laryngospasm effectively, providing a safer alternative during anesthesia in animal surgeries . Its pharmacokinetic profile makes it suitable for use in various species, including dogs and cats, where rapid recovery from anesthesia is critical.
Comparative Analysis with Other Neuromuscular Blockers
| Property | This compound | Succinylcholine | Cisatracurium | Atracurium |
|---|---|---|---|---|
| Onset Time | ~1 min | ~0.8 min | ~2-3 min | ~2-3 min |
| Duration of Action | Ultrashort | Short | Intermediate | Intermediate |
| Histamine Release | Minimal | Moderate | Low | Moderate |
| Recovery Profile | Rapid | Rapid | Slower | Variable |
Case Studies and Research Findings
Several studies have documented the efficacy and safety of this compound:
- Preclinical Studies : In beagle dogs, this compound demonstrated a significant reduction in arterial pressure without adverse respiratory effects, reinforcing its safety profile .
- Human Trials : Phase III clinical trials have shown that this compound can achieve comparable neuromuscular blockade to succinylcholine while avoiding some of the latter's side effects, such as prolonged muscle paralysis and post-operative myalgia .
- Veterinary Applications : A study evaluated the effectiveness of this compound in preventing laryngospasm during anesthesia in cats, indicating its potential for improving safety in veterinary surgical procedures .
Mechanism of Action
Gantacurium chloride exerts its effects by acting as an antagonist to the neuronal acetylcholine receptor subunit alpha-3 . It causes a dose-dependent transient decrease in arterial blood pressure and mild histamine release at higher doses . The pharmacokinetic parameters are consistent with rapid inactivation by plasma cysteine .
Comparison with Similar Compounds
Gantacurium chloride is compared with other neuromuscular blocking agents such as cisatracurium, atracurium, and succinylcholine:
Cisatracurium and Atracurium: These compounds undergo Hofmann elimination, whereas this compound undergoes cysteine adduction and alkaline hydrolysis.
Succinylcholine: This compound has a succinylcholine-like quick onset and duration of action but without the side effects associated with succinylcholine.
Similar compounds include:
- Cisatracurium
- Atracurium
- Succinylcholine
- CW002
- CW011
This compound chloride is unique due to its asymmetric bis-onium ester structure and its rapid inactivation by cysteine adduction .
Q & A
Q. Q1. What experimental models are most appropriate for studying Gantacurium’s neuromuscular blocking efficacy and reversibility?
Methodological Answer: Preclinical studies in primates (e.g., rhesus monkeys) and cats are standard for evaluating this compound’s pharmacodynamics due to their neuromuscular junction similarity to humans. These models measure metrics like onset time (e.g., <3 minutes at 4× ED95 in humans), duration of action (~15 minutes at 4× ED95), and reversal kinetics using L-cysteine (e.g., recovery time reduced by 6 minutes post-administration) . Dose-response curves (e.g., ED95 = 0.19 mg/kg in humans) should be constructed with electromyography or mechanomyography to quantify blockade depth .
Q. Q2. How does this compound’s metabolic pathway influence its pharmacokinetic profile compared to other benzylisoquinolines?
Methodological Answer: this compound is uniquely metabolized via two non-enzymatic pathways: (1) cysteine adduction, forming an inactive thiol-adduct, and (2) pH-sensitive ester hydrolysis. Unlike atracurium or cisatracurium (Hofmann elimination), this compound’s metabolism is independent of organ function, making it suitable for patients with renal/hepatic impairment. Researchers should quantify metabolites (e.g., via HPLC-MS) to assess metabolic stability under varying pH and cysteine concentrations .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported hemodynamic effects of this compound at supratherapeutic doses?
Methodological Answer: High-dose this compound (≥8× ED95) triggers transient hypotension and tachycardia in primates, likely due to histamine release. To dissect mechanisms, use in vivo models with histamine receptor antagonists (e.g., H1/H2 blockers) and measure plasma histamine levels via ELISA. Compare these findings with structurally related agents (e.g., mivacurium) to isolate structure-activity relationships. Contradictions in human vs. animal data necessitate cross-species PK/PD modeling to adjust for interspecies variability in histamine sensitivity .
Q. Q4. What methodologies optimize the timing and dosing of L-cysteine for reversing this compound-induced neuromuscular blockade without causing neurotoxicity?
Methodological Answer: L-cysteine’s reversal efficacy depends on administration timing: in primates, early administration (1 minute post-Gantacurium) reduces recovery time by 6 minutes vs. delayed dosing. However, high cysteine doses may pose neurotoxic risks via excitatory pathways. Researchers should:
- Conduct dose-escalation studies with neurophysiological monitoring (e.g., EEG) in animal models.
- Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to identify therapeutic windows.
- Validate safety in vulnerable populations (e.g., diabetics, elderly) using ex vivo neuronal cultures exposed to cysteine-metabolite mixtures .
Q. Q5. How do structural modifications in this compound analogs (e.g., CW002) affect binding kinetics to nicotinic acetylcholine receptors?
Methodological Answer: Compare this compound (chlorofumarate) with CW002 (lacks chlorine substituents) using:
- Molecular docking simulations to map interactions with receptor α-subunits.
- Patch-clamp electrophysiology to measure IC50 shifts in the presence of cysteine.
- Structure-activity relationship (SAR) analysis to correlate halogenation patterns with on/off rates. For example, CW002’s slower cysteine binding (t1/2 = 11.4 minutes vs. <2 minutes for this compound) suggests chlorine’s role in accelerating adduct formation .
Data Analysis and Contradiction Management
Q. Q6. What statistical approaches are recommended for analyzing dose-dependent variability in this compound’s duration of action across species?
Methodological Answer: Employ mixed-effects modeling to account for interspecies variability (e.g., primates vs. dogs). Key covariates include:
Q. Q7. How should researchers address discrepancies in histamine release data between in vitro and in vivo studies of this compound?
Methodological Answer: Discrepancies often arise from in vitro models lacking mast cell populations. To reconcile:
- Use mast cell-enriched ex vivo models (e.g., human skin tissue assays).
- Compare histamine release in transgenic animals (e.g., mast cell-deficient mice) vs. wild-type.
- Apply systems pharmacology to model mast cell activation thresholds and this compound’s concentration gradients in tissues .
Guidelines for Rigor:
- Experimental Design: Pre-register animal studies with protocols for dose ranges, reversal agents, and outcome measures to reduce bias .
- Data Transparency: Share raw electrophysiological datasets and analytical code via repositories like Figshare or Zenodo .
- Ethical Compliance: Adhere to ARRIVE guidelines for preclinical research and obtain ethics approval for human tissue/cell line use .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
